molecular formula C18H17FN4O B4277174 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

Cat. No.: B4277174
M. Wt: 324.4 g/mol
InChI Key: RTIQJCBODSTKMX-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea is a urea derivative characterized by a pyrazole core substituted with a 4-fluorobenzyl group and a 4-methylphenyl urea moiety. Urea derivatives are widely studied for their structural versatility and biological relevance, often serving as kinase inhibitors or antimicrobial agents . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 4-methylphenyl substituent may influence steric interactions in target binding .

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-13-2-8-16(9-3-13)21-18(24)22-17-10-20-23(12-17)11-14-4-6-15(19)7-5-14/h2-10,12H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIQJCBODSTKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea typically involves the reaction of 4-fluorobenzylamine with 4-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-fluorobenzylamine by the reduction of 4-fluorobenzonitrile.

    Step 2: Reaction of 4-fluorobenzylamine with 4-methylphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different nucleophiles.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Packing

Imidazole-4-imine derivatives (e.g., (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines) share a similar 4-methylphenyl group and halophenyl substitution. Key differences include:

  • Core Heterocycle : Pyrazole (target compound) vs. imidazole (analogs) alters electronic properties and hydrogen-bonding capacity.
  • Dihedral Angles: Imidazole analogs exhibit a ~56° twist between terminal phenyl rings, driven by weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions .
  • Crystal Packing : Weak interactions (e.g., π–π stacking) dominate in imidazole analogs, whereas urea derivatives likely form more robust hydrogen-bonded networks .

Structural Analogues with Fluorobenzyl Groups

Spirocyclic chromane derivatives (B10–B12, ) and SARS-CoV-2 inhibitors () feature 4-fluorobenzyl and pyrazole motifs but differ in core scaffolds:

  • Piperidine Carboxamides : SARS-CoV-2 inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) prioritize aromatic stacking interactions, whereas urea derivatives leverage hydrogen bonds .

Physicochemical Properties

Property Target Urea Compound 1,3,4-Thiadiazole Derivatives Imidazole-4-Imines
LogP ~3.5 (estimated) 2.8–4.1 2.5–3.2
Hydrogen Bond Donors 2 (urea NH) 1–2 1
Aromatic Interactions Moderate (fluorobenzyl) High (nitrophenyl) Moderate (halophenyl)

Key Research Findings and Implications

  • Structural Flexibility : The pyrazole-urea scaffold balances conformational flexibility (for target adaptation) and rigidity (for metabolic stability) .
  • Biological Potential: While thiadiazoles excel in antimicrobial contexts, the target urea’s hydrogen-bonding capacity positions it for enzyme inhibition applications .
  • Halogen Effects : Fluorine in the target compound may reduce off-target interactions compared to bulkier halogens (Cl, Br) in imidazole analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea
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N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

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